N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
Synthesis Analysis
This compound has been mentioned in the context of catalytic protodeboronation of pinacol boronic esters . Protodeboronation using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, afforded the indolizidine 12 in 59% yield and good diastereoselectivity (dr = 5 : 1) .Molecular Structure Analysis
The molecular structure of this compound contains a total of 48 bonds; 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 ether (aliphatic) and 1 ether (aromatic) .Chemical Reactions Analysis
The compound has been involved in catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The compound has a linear formula of (CH3OCH2CH2OCH2CH2)3N . It has a molecular weight of 323.43 .Scientific Research Applications
New Supramolecular Packing Motifs
Researchers have discovered novel organizational motifs through the study of similar molecular structures, leading to the development of new modes of organization for columnar liquid crystals. The structure of related molecules suggests a π-stack surrounded by a triple helical network of hydrogen bonds, indicative of potential applications in materials science and nanotechnology (Lightfoot, Mair, Pritchard, & Warren, 1999).
Advancements in C-H Bond Amidation
A study highlights the efficient and selective synthesis of enamides through C-H bond amidation, showcasing the potential for creating complex molecular structures with significant applications in organic synthesis and potentially in the development of pharmaceuticals and agrochemicals (Liu, Xie, Jia, & Li, 2018).
Contributions to Antioxidant Research
A series of N-arylbenzamides with various substituents have been synthesized and evaluated for their antioxidant capacity. This research contributes to the understanding of the structure-activity relationship in antioxidants, which is crucial for the development of new therapeutic agents (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).
Synthesis and Electro-Optical Properties
The synthesis and characterization of new electroactive aromatic polyamides and polyimides bearing pendent groups highlight the potential applications of such compounds in the development of advanced materials with specific electro-optical properties. This research is crucial for the advancement of materials used in electronics and optoelectronics (Hsiao, Peng, Kung, Leu, & Lee, 2015).
Electrochromic Materials Development
A study on aromatic polyamides containing starburst triarylamine units demonstrates the preparation of solution-processable near-infrared electrochromic materials. These findings are significant for the development of new materials for applications in smart windows, displays, and other electrochromic devices (Yen, Lin, & Liou, 2011).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-3-12(18)17-10-8-9(13(14,15)16)4-5-11(10)20-7-6-19-2/h3-5,8H,1,6-7H2,2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSBCIPQZSGRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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